molecular formula C15H32O3 B1515876 1-(2-Methoxyethoxy)dodecan-2-OL CAS No. 88507-00-0

1-(2-Methoxyethoxy)dodecan-2-OL

Cat. No.: B1515876
CAS No.: 88507-00-0
M. Wt: 260.41 g/mol
InChI Key: PGWGEIJKUDNFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethoxy)dodecan-2-OL is an organic compound with the molecular formula C15H32O3 It is a derivative of dodecanol, featuring an additional methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The process can be summarized as follows:

    Starting Materials: Dodecanol and 2-methoxyethanol.

    Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to ensure the completion of the reaction.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)dodecan-2-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecanone or dodecanal, while reduction may produce dodecane.

Scientific Research Applications

1-(2-Methoxyethoxy)dodecan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)dodecan-2-OL involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its chemical structure enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Dodecanol: A primary alcohol with similar chain length but lacking the methoxyethoxy group.

    2-Methoxyethanol: A solvent with a similar functional group but shorter chain length.

    Lauryl Alcohol: Another name for dodecanol, commonly used in the production of surfactants.

Uniqueness

1-(2-Methoxyethoxy)dodecan-2-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic methoxyethoxy group. This dual nature makes it particularly useful as a surfactant and emulsifier, providing advantages over similar compounds in terms of solubility and surface activity.

Properties

CAS No.

88507-00-0

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-(2-methoxyethoxy)dodecan-2-ol

InChI

InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(16)14-18-13-12-17-2/h15-16H,3-14H2,1-2H3

InChI Key

PGWGEIJKUDNFRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(COCCOC)O

Canonical SMILES

CCCCCCCCCCC(COCCOC)O

Origin of Product

United States

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